1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C26H22N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O4/c1-14-11-19-20(12-15(14)2)32-25-22(24(19)29)23(17-8-6-9-18(13-17)31-4)28(26(25)30)21-10-5-7-16(3)27-21/h5-13,23H,1-4H3 |
InChI Key |
UMHXFVMYWRYACN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Pyrrole Ring Formation: The pyrrole ring can be introduced through a condensation reaction with an appropriate amine and aldehyde, followed by cyclization.
Pyridine Ring Introduction: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated pyridine.
Substitution Reactions: The methoxyphenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising pharmacological effects in preliminary studies. Its structural characteristics suggest potential interactions with various biological targets involved in disease processes such as inflammation and cancer:
- Anti-inflammatory Properties : Compounds similar to this one have been noted for their ability to modulate inflammatory pathways, potentially serving as therapeutic agents in treating inflammatory diseases.
- Anticancer Activity : The unique interactions facilitated by the chromeno-pyrrole structure may inhibit cancer cell proliferation by targeting specific signaling pathways.
Organic Synthesis
The synthesis of 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Common synthetic routes include:
- Multi-component Reactions : These reactions allow for the efficient construction of complex molecules from simpler precursors.
- Microwave Irradiation : This technique has been employed to enhance reaction rates and yields during the synthesis process.
Research has focused on understanding how this compound interacts with biological targets. Techniques used in these studies include:
- Molecular Docking Studies : These studies help predict how the compound binds to specific proteins or enzymes.
- Cell Viability Assays : These assays assess the compound's effects on cell growth and survival in various cancer cell lines.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of derivatives related to this compound. Results indicated that these derivatives could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism through which they may exert therapeutic effects against chronic inflammatory diseases.
Case Study 2: Anticancer Activity
Another study explored the anticancer potential of related compounds. In vitro tests showed that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis. This finding highlights the potential of 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to specific biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Chromeno-pyrrole Derivatives: These compounds share the chromeno-pyrrole core but may have different substituents, leading to variations in their chemical and biological properties.
Pyridine-Containing Compounds: Compounds with a pyridine ring, such as pyridine derivatives, may have similar chemical reactivity but different biological activities.
Methoxyphenyl-Substituted Compounds: These compounds have a methoxyphenyl group, which can influence their chemical and biological properties.
Biological Activity
1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 426.5 g/mol. Its unique structure features a chromeno[2,3-c]pyrrole core, which is significant for its biological activity. The presence of methoxy and pyridine groups contributes to its chemical reactivity and potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| Core Structure | Chromeno[2,3-c]pyrrole |
Pharmacological Activities
Preliminary studies indicate that compounds with similar structures exhibit various pharmacological effects:
- Antioxidant Activity : Compounds in this class have shown potential as antioxidants, which can mitigate oxidative stress in biological systems .
- Anticancer Properties : Some derivatives of chromeno[2,3-c]pyrroles have demonstrated anticancer activity against multidrug-resistant cancer cell lines .
- Inhibition of Enzymes : Research suggests that these compounds may act as inhibitors of specific enzymes related to disease processes, including proteases associated with viral infections .
Understanding the mechanism of action for 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves studying its interactions with biological targets:
- Binding Affinity : Molecular docking studies have been employed to predict how this compound binds to various receptors and enzymes. These interactions are crucial for elucidating its therapeutic potential.
- In Vitro Assays : Experimental studies using cell lines have been conducted to assess the compound's efficacy in inhibiting cancer cell growth and its antioxidant capacity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
- Multicomponent Reactions : Recent advancements in synthetic methodologies have introduced efficient one-pot reactions that yield high purity products while reducing the number of steps required .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antioxidant Studies : A study demonstrated that certain chromeno[2,3-c]pyrrole derivatives exhibited significant antioxidant properties by scavenging free radicals in vitro .
- Anticancer Activity : Research highlighted the effectiveness of specific derivatives against HeLa and RD cancer cells, showing promise for future therapeutic applications .
- Enzyme Inhibition : A recent investigation found that chromeno[2,3-c]pyrroles could inhibit the Main protease (Mpro) of SARS-CoV-2, indicating potential applications in antiviral therapies .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
The compound is synthesized via one-pot multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key considerations include:
- Substituent compatibility : Aryl aldehydes with methoxy, halogen, or alkyl groups and amines with diverse alkyl/aryl groups are tolerated.
- Reaction optimization : Heating duration varies (15–120 min) depending on substituent electronic effects (e.g., shorter times for electron-withdrawing groups).
- Yield and purity : Typical yields range from 43–86%, with >70% achieved in >50% of cases. Isolation via crystallization (no chromatography) ensures >95% purity (HPLC) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- NMR spectroscopy : Identifies functional groups (e.g., methoxyphenyl, pyridinyl) via characteristic chemical shifts.
- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability for storage and formulation studies.
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Q. What structural features influence its biological activity?
- The chromeno-pyrrole core enables π-π stacking with biological targets.
- Substituent effects : The 3-methoxyphenyl group enhances lipophilicity, while the 6-methylpyridin-2-yl moiety may facilitate hydrogen bonding.
- Derivatization potential : Primary amines in the synthesis allow for side-chain modifications to optimize pharmacokinetics .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?
- Reaction path modeling : Quantum chemical calculations predict transition states and intermediates to guide synthetic routes.
- Substituent screening : Machine learning algorithms analyze substituent libraries (e.g., 223 derivatives) to prioritize candidates with desired bioactivity.
- Feedback loops : Experimental data (e.g., reaction yields, solubility) are integrated into computational models for iterative optimization .
Q. How can contradictory data in reaction yields be resolved when varying substituents?
- Electronic effects : Electron-donating substituents (e.g., -OCH₃) require longer heating (up to 2 hours) for cyclization, while electron-withdrawing groups (e.g., -NO₂) accelerate reactions (15–20 min).
- Analytical troubleshooting : Use HPLC to detect side products (e.g., unreacted intermediates) and adjust stoichiometry or solvent polarity.
- Case example : Substrates with bulky aryl groups may necessitate solvent screening (e.g., switching from ethanol to DMF) to improve solubility .
Q. What strategies optimize the synthesis of derivatives for high-throughput screening?
- Library diversification : Combine 9 methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, 26 aryl aldehydes, and 27 primary amines to generate 223 derivatives.
- Automated crystallization : Implement gradient cooling protocols to standardize isolation.
- Yield improvement table :
| Substituent Type | Optimal Conditions | Avg. Yield |
|---|---|---|
| Electron-donating | 2 h, 80°C | 65–75% |
| Electron-withdrawing | 20 min, 60°C | 70–86% |
| Bulky alkyl | 1.5 h, 90°C (DMF) | 50–60% |
Q. How does solvent choice influence the compound’s reactivity in downstream derivatization?
- Polar aprotic solvents (e.g., DMF) : Enhance nucleophilicity of amines in ring-opening reactions.
- Protic solvents (e.g., ethanol) : Favor cyclization but may reduce solubility of hydrophobic intermediates.
- Case study : Hydrazine hydrate reactions require ethanol/water mixtures to balance reactivity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
